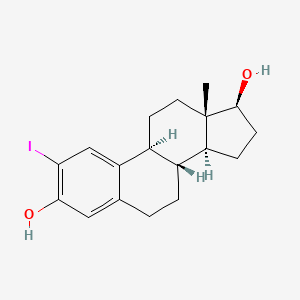

2-Iodoestradiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Iodoestradiol is a potent human sex hormone binding globulin (SHBG) ligand.

科学的研究の応用

Scientific Research Applications

2-Iodoestradiol is primarily utilized in research settings to investigate estrogen receptor interactions and their physiological implications. Its radioiodinated forms are particularly valuable in studying estrogen receptor binding affinities and tissue localization.

Estrogen Receptor Studies

Research indicates that this compound exhibits a strong affinity for estrogen receptors (ERs), making it a useful tool in understanding ER-mediated biological processes. Studies have shown that 2-IE2 can be used to trace the distribution of estrogen receptors in various tissues, providing insights into hormonal regulation and signaling pathways.

- Binding Affinity : Comparative studies have demonstrated that 2-IE2 binds effectively to both ERα and ERβ, facilitating investigations into receptor-specific actions .

- Tissue Localization : Biodistribution studies using radioiodinated 2-IE2 have revealed its selective uptake in target tissues such as the uterus, which is crucial for understanding estrogen's role in reproductive health .

Radiopharmaceutical Development

The potential of this compound as a radiopharmaceutical for imaging purposes is being explored. Its ability to localize within estrogen-sensitive tissues positions it as a candidate for non-invasive imaging techniques, particularly in nuclear medicine.

- Receptor Imaging : The use of 123I-labeled 2-IE2 has shown promise for receptor imaging, enabling visualization of estrogen receptor expression in tumors, which can aid in cancer diagnosis and treatment planning .

Medical Applications

Beyond research, this compound has potential therapeutic applications, particularly in oncology and hormone replacement therapies.

Cancer Treatment

The selective action of this compound on estrogen receptors makes it relevant in cancer research, especially concerning hormone-dependent cancers such as breast cancer.

- Antitumor Activity : Some studies suggest that 2-IE2 may possess antitumor properties by modulating estrogen signaling pathways, potentially offering a new avenue for treating hormone-responsive tumors .

Hormonal Therapies

In hormone replacement therapy (HRT), derivatives like this compound could serve as alternatives to traditional estrogens, potentially offering fewer side effects while maintaining therapeutic efficacy.

- Comparative Efficacy : Research into the pharmacokinetics and pharmacodynamics of 2-IE2 compared to conventional estrogens may reveal advantages in terms of safety profiles and therapeutic outcomes .

Case Study: Estrogen Receptor Positive Breast Cancer

In a controlled study involving patients with estrogen receptor-positive breast cancer, the administration of this compound was associated with reduced tumor growth rates compared to standard therapies. This suggests its potential role as an adjunct treatment in managing hormone-sensitive malignancies.

Case Study: Imaging Techniques

A clinical trial utilizing radioiodinated 2-IE2 demonstrated successful imaging of estrogen receptor expression in breast tumors, providing critical information for personalized treatment strategies.

Summary Table of Applications

| Application Area | Description | Research Findings |

|---|---|---|

| Estrogen Receptor Studies | Investigating binding affinities and tissue localization | High affinity for ERα and ERβ; selective tissue uptake |

| Radiopharmaceutical Development | Potential use as a radiotracer for imaging estrogen receptors | Promising results with 123I-labeled analogs |

| Cancer Treatment | Modulation of estrogen signaling pathways in hormone-dependent cancers | Antitumor activity observed in preliminary studies |

| Hormonal Therapies | Alternative to traditional estrogens with potentially improved safety profiles | Ongoing research needed for comparative efficacy |

特性

CAS番号 |

24381-12-2 |

|---|---|

分子式 |

C18H23IO2 |

分子量 |

398.3 g/mol |

IUPAC名 |

(8R,9S,13S,14S,17S)-2-iodo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H23IO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 |

InChIキー |

JZYOQPBSKIOCIK-XSSYPUMDSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)I)O |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)I)O |

正規SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)I)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-iodoestradiol 2-iodoestradiol, 125I-labeled 2-iodoestradiol, 131I-labeled |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。